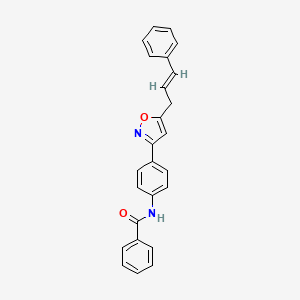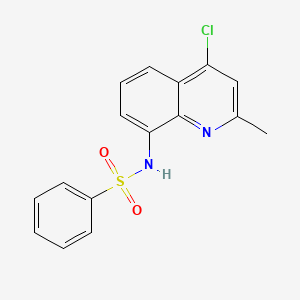
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 2-position of the quinoline ring, and a benzenesulfonamide moiety attached to the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide typically involves the following steps:
Synthesis of 4-Chloro-2-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of a chloro-substituted aldehyde.
Sulfonation: The 4-Chloro-2-methylquinoline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Formation of Benzenesulfonamide: Finally, the sulfonyl chloride intermediate is reacted with aniline to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of quinoline derivatives.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target.
類似化合物との比較
Similar Compounds
- N-(4-Chloro-2-methylquinolin-8-yl)acetamide
- N-(4-Chloro-2-methylquinolin-8-yl)benzamide
- N-(4-Chloro-2-methylquinolin-8-yl)thiourea
Uniqueness
N-(4-Chloro-2-methylquinolin-8-yl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and stability, making it a valuable scaffold for drug development. Additionally, the combination of the chloro and methyl groups on the quinoline ring contributes to its unique reactivity and selectivity in chemical reactions.
特性
CAS番号 |
143465-66-1 |
|---|---|
分子式 |
C16H13ClN2O2S |
分子量 |
332.8 g/mol |
IUPAC名 |
N-(4-chloro-2-methylquinolin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-11-10-14(17)13-8-5-9-15(16(13)18-11)19-22(20,21)12-6-3-2-4-7-12/h2-10,19H,1H3 |
InChIキー |
GJTGMOWHZXWDGN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC=C(C2=N1)NS(=O)(=O)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,1'-Biphenyl]-4-yl)-4-methylpyrrolidine](/img/structure/B15209635.png)
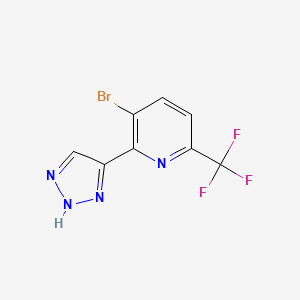
![Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B15209646.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazole](/img/structure/B15209650.png)
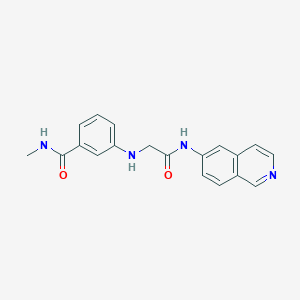
![2-(Difluoromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B15209680.png)

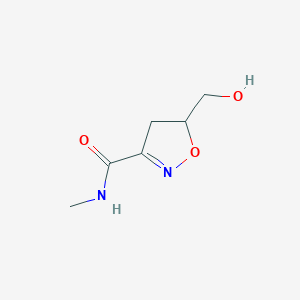
![1-[5-(Dibutylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B15209711.png)
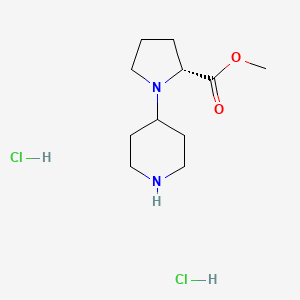
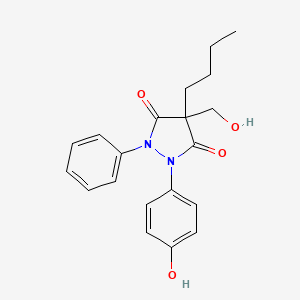
![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)
